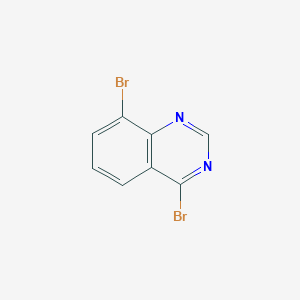
4,8-Dibromoquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Dibromoquinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: 4,8-Dibromoquinazoline can be synthesized through several methods. One common approach involves the bromination of quinazoline derivatives. For instance, the bromination of 2-phenyl-6,8-dibromo-3,1-benzoxazine-4-one with bromine in the presence of a suitable catalyst can yield this compound . Another method involves the cyclocondensation of 3,5-dibromoanthranilic acid with benzoyl chloride in pyridine under reflux conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
化学反应分析
Types of Reactions: 4,8-Dibromoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as thiols, amines, and alkynes, through nucleophilic aromatic substitution (SNAr) reactions.
Cross-Coupling Reactions: Suzuki-Miyaura and Stille cross-coupling reactions are commonly used to introduce aryl or alkyl groups at the brominated positions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Thiophenol, hexylthiol, and dodecanethiol are common nucleophiles used in SNAr reactions with this compound.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in Suzuki-Miyaura reactions, while Stille coupling employs organotin reagents.
Major Products Formed:
Substitution Reactions: Products include 4-thiolated, 4-aminated, and 4-alkynylated quinazolines.
Cross-Coupling Reactions: Products include various mono- and di(het)arylated derivatives.
科学研究应用
4,8-Dibromoquinazoline has several applications in scientific research:
作用机制
The mechanism of action of 4,8-dibromoquinazoline and its derivatives involves interactions with specific molecular targets:
相似化合物的比较
4,8-Dibromoquinazoline can be compared with other similar compounds, such as:
4,6-Dibromoquinazoline: Another brominated quinazoline derivative with similar reactivity but different substitution patterns.
4,8-Dibromobenzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): A structurally related compound used in photovoltaic materials.
Uniqueness: this compound is unique due to its specific bromination pattern, which allows for selective functionalization and diverse chemical transformations. Its derivatives exhibit a broad range of biological activities, making it a valuable compound in medicinal chemistry and material science .
属性
分子式 |
C8H4Br2N2 |
|---|---|
分子量 |
287.94 g/mol |
IUPAC 名称 |
4,8-dibromoquinazoline |
InChI |
InChI=1S/C8H4Br2N2/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H |
InChI 键 |
KYMXDUFRTXXHIR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Br)N=CN=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


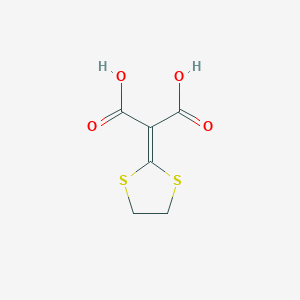
![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;hydrochloride](/img/structure/B13120058.png)
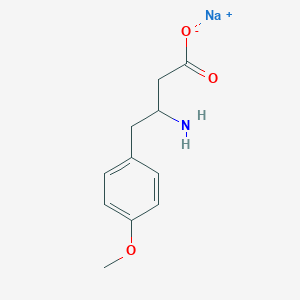
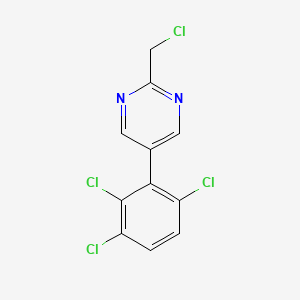
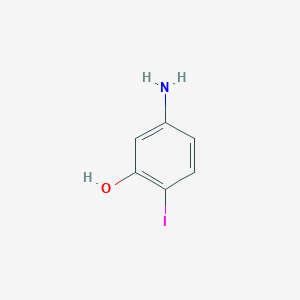

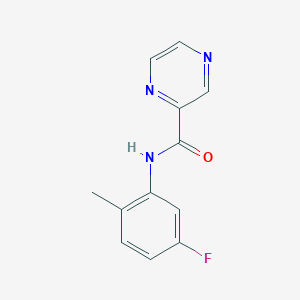
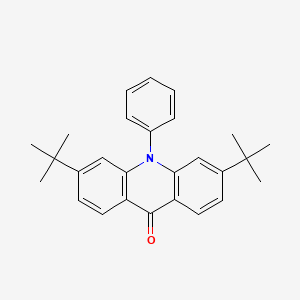
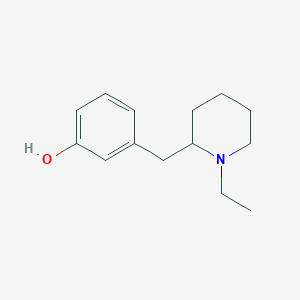
![4-Chloro-6-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B13120099.png)
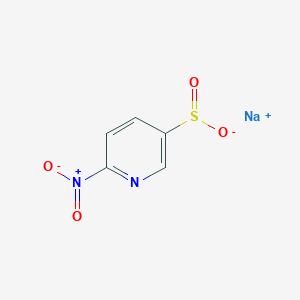
![tert-Butyl (4S,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13120111.png)
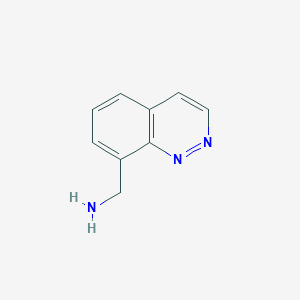
![6-Ethyl-3-methyl-7-oxo-6,7-dihydro[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid](/img/structure/B13120124.png)
